REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]([CH3:12])[CH2:10]O.[C:13]1(=[O:23])[NH:17][C:16](=[O:18])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]([CH3:12])[CH2:10][N:17]1[C:13](=[O:23])[C:14]2[C:15](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:16]1=[O:18]
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Name
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|
Quantity
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1.31 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)C(CO)C
|
Name
|
|
Quantity
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1.09 g
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Type
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reactant
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Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O
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Name
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|
Quantity
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3.43 g
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Type
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reactant
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Name
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Quantity
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2.24 mL
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Type
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reactant
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Smiles
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CC(C)OC(=O)/N=N/C(=O)OC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction was stirred for 18 hours
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Duration
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18 h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through diatomaceous earth, which
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Type
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WASH
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Details
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was subsequently washed with EtOAc and DCM
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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purified by medium pressure chromatography on silica gel (10 to 20% EtOAc in hexanes)
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Reaction Time |
15 min |
Name
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Type
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product
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Smiles
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COC1=C(C=CC=C1)C(CN1C(C2=CC=CC=C2C1=O)=O)C
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Name
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|
Type
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product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |